Lobuprofen

Descripción general

Descripción

El lobuprofeno es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza para aliviar el dolor, la fiebre y la inflamación. Es un derivado del ácido propiónico y se conoce por su eficacia en el tratamiento de afecciones como la artritis reumatoide, la osteoartritis y otros trastornos musculoesqueléticos. El lobuprofeno actúa inhibiendo la enzima ciclooxigenasa, que participa en la síntesis de prostaglandinas, compuestos que median la inflamación y el dolor.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El lobuprofeno se puede sintetizar mediante varios métodos. Un método común implica la condensación de una fenilpiperazina con cloroetanol, seguida de la reacción con un cloruro de ácido. Este proceso produce clorhidrato de lobuprofeno . Otro método implica la reacción del 8-nitro-4-oxo-1-benzopirano-2-carboxilato de etilo con amoníaco en metanol, seguida de pasos de deshidratación y ciclización para producir el compuesto deseado .

Métodos de producción industrial

La producción industrial de lobuprofeno normalmente implica una síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos. Se emplean técnicas de cristalización continua, como la cristalización antisolvente utilizando membranas de fibra hueca, para producir nanopartículas de lobuprofeno con tamaño controlado .

Análisis De Reacciones Químicas

Tipos de reacciones

El lobuprofeno experimenta diversas reacciones químicas, que incluyen:

Oxidación: El lobuprofeno se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el lobuprofeno en sus derivados de alcohol.

Sustitución: El lobuprofeno puede experimentar reacciones de sustitución, particularmente en el anillo fenilo, para formar varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los agentes de nitración para las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen ácidos carboxílicos, derivados de alcohol y derivados fenólicos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pain Management

Lobuprofen is widely utilized in the management of pain, including:

- Acute Pain : Effective for conditions such as headaches, dental pain, and postoperative pain.

- Chronic Pain : Commonly prescribed for chronic conditions like osteoarthritis and rheumatoid arthritis.

Case Study: Postoperative Pain Relief

A randomized double-blind study demonstrated that intravenous this compound significantly reduced pain scores and opioid consumption in patients undergoing laparoscopic cholecystectomy compared to acetaminophen .

Inflammatory Conditions

This compound is indicated for various inflammatory disorders due to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.

- Rheumatoid Arthritis : Used to alleviate symptoms and improve patient quality of life.

- Osteoarthritis : Helps reduce inflammation and pain associated with joint degeneration.

Research Insight

Studies have shown that this compound can effectively manage inflammation by inhibiting COX-1 and COX-2 pathways, which are crucial in the inflammatory response .

Fever Reduction

As an antipyretic agent, this compound is employed to reduce fever in pediatric and adult populations. It acts centrally in the hypothalamus to lower body temperature.

Investigational Uses

Recent research has explored novel applications of this compound beyond traditional uses:

- Cancer Therapy : Investigations into its role in reducing cancer cell proliferation and enhancing the efficacy of chemotherapeutic agents have shown promise. For instance, this compound has been associated with decreased breast cancer risk and improved outcomes in colorectal cancer treatments .

- Neurodegenerative Diseases : Studies suggest potential benefits in managing Alzheimer's disease and Parkinson's disease due to its anti-inflammatory properties .

Special Populations

This compound has specific applications in certain populations:

- Pediatric Use : It is often used for managing fever and pain in children, with careful dosage adjustments based on weight.

- Geriatric Considerations : In older adults, this compound can be effective for chronic pain management but requires monitoring due to potential cardiovascular risks associated with prolonged use .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is essential to be aware of potential adverse effects:

- Gastrointestinal Issues : Prolonged use can lead to gastrointestinal bleeding or ulceration.

- Renal Function : Monitoring is necessary as NSAIDs can affect kidney function, especially in patients with pre-existing conditions.

Case Study: Adverse Reaction

A reported case highlighted a child developing Stevens-Johnson syndrome after this compound administration, emphasizing the need for vigilance regarding rare but serious side effects .

Summary of Applications

Mecanismo De Acción

El lobuprofeno ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que es responsable de la conversión del ácido araquidónico en prostaglandinas. Las prostaglandinas son mediadores del dolor, la inflamación y la fiebre. Al inhibir la COX, el lobuprofeno reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación . La inhibición de la COX también afecta la síntesis de tromboxano, que desempeña un papel en la coagulación de la sangre .

Comparación Con Compuestos Similares

El lobuprofeno es similar a otros AINE como el ibuprofeno y el naproxeno. Tiene propiedades únicas que lo distinguen de estos compuestos:

Ibuprofeno: Al igual que el lobuprofeno, el ibuprofeno es un inhibidor no selectivo de la COX.

Naproxeno: El naproxeno es otro AINE con un mecanismo de acción similar.

Compuestos similares

- Ibuprofeno

- Naproxeno

- Ketoprofeno

- Flurbiprofeno

Estos compuestos comparten un mecanismo de acción similar, pero difieren en sus perfiles farmacocinéticos y aplicaciones terapéuticas específicas.

Actividad Biológica

Lobuprofen, a non-steroidal anti-inflammatory drug (NSAID), is primarily used for its analgesic and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, clinical applications, and associated case studies, supported by diverse research findings.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which mediate inflammation, pain, and fever. By blocking these pathways, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins such as PGE2 and PGI2, leading to decreased inflammation and pain perception in patients .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Effects : this compound significantly reduces inflammation in various conditions such as arthritis and postoperative pain. It has been shown to be effective in treating acute gouty arthritis, providing rapid symptom relief .

- Analgesic Effects : The drug is widely used for pain relief in conditions like osteoarthritis and postoperative recovery. Studies indicate that this compound is comparable in effectiveness to other NSAIDs .

- Antipyretic Activity : this compound is also effective in lowering fever, making it a suitable choice for treating febrile conditions .

Case Studies

Several case studies highlight the clinical implications and adverse effects associated with this compound use:

- Case Study on Acute Kidney Injury : A double-blind trial involving ultramarathon runners indicated that those taking this compound experienced a higher incidence of acute kidney injury compared to those receiving a placebo. This underscores the importance of monitoring renal function during prolonged NSAID therapy .

- Adverse Reactions : A case was reported involving a child who developed Stevens-Johnson syndrome (SJS) and acute liver injury following this compound administration. The patient's liver function tests showed significantly elevated liver enzymes, necessitating immediate medical intervention .

- Postoperative Pain Management : In a randomized controlled trial comparing intravenous this compound with acetaminophen for postoperative pain management, this compound was associated with lower pain scores and reduced opioid consumption within the first 24 hours post-surgery .

Research Findings

Recent studies have expanded our understanding of this compound's pharmacodynamics:

- Oxylipin Profiles : Research indicates that this compound alters oxylipin metabolism in the liver, impacting sex-related differences in biological activity. Male subjects exhibited a greater increase in altered oxylipins compared to females after treatment with this compound .

- Drug Interactions : In vitro studies suggest that this compound interacts with various transporters, potentially influencing its pharmacokinetics and contributing to drug-drug interactions in clinical settings .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in arthritis and other conditions |

| Analgesic | Provides pain relief comparable to other NSAIDs |

| Antipyretic | Effective in lowering fever |

| Renal Effects | Associated with acute kidney injury in certain populations |

| Hepatic Effects | Potential for liver injury; requires monitoring |

Propiedades

Número CAS |

98207-12-6 |

|---|---|

Fórmula molecular |

C25H33ClN2O2 |

Peso molecular |

429.0 g/mol |

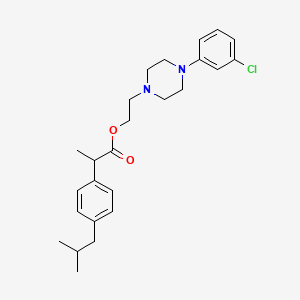

Nombre IUPAC |

2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C25H33ClN2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24/h4-10,18-20H,11-17H2,1-3H3 |

Clave InChI |

JFGXBHHLHQAGRR-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lobuprofen; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.